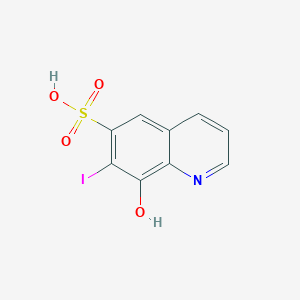![molecular formula C17H15BrN4O B11994555 3-(1H-benzimidazol-1-yl)-N'-[(E)-(4-bromophenyl)methylidene]propanehydrazide](/img/structure/B11994555.png)
3-(1H-benzimidazol-1-yl)-N'-[(E)-(4-bromophenyl)methylidene]propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-benzimidazol-1-yl)-N’-[(E)-(4-bromophenyl)methylidene]propanehydrazide is a compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-1-yl)-N’-[(E)-(4-bromophenyl)methylidene]propanehydrazide typically involves the condensation of 3-(1H-benzimidazol-1-yl)propanehydrazide with 4-bromobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the compound, where the imine group is converted to an amine.
Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.
科学的研究の応用
Chemistry
In chemistry, 3-(1H-benzimidazol-1-yl)-N’-[(E)-(4-bromophenyl)methylidene]propanehydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential antimicrobial and antiviral properties. Benzimidazole derivatives have been shown to inhibit the growth of various microorganisms, making them promising candidates for the development of new antibiotics and antiviral agents.
Medicine
In medicine, the compound is investigated for its anticancer properties. Benzimidazole derivatives have been found to exhibit cytotoxic effects against cancer cells, and this compound is no exception. It is being studied for its potential to induce apoptosis in cancer cells and inhibit tumor growth.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with desirable characteristics.
作用機序
The mechanism of action of 3-(1H-benzimidazol-1-yl)-N’-[(E)-(4-bromophenyl)methylidene]propanehydrazide involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity. This can lead to the disruption of essential cellular processes, resulting in antimicrobial or anticancer effects. The compound can also interact with DNA, causing damage and triggering cell death pathways.
類似化合物との比較
Similar Compounds
- 3-(1H-benzimidazol-1-yl)propanoic acid hydrochloride
- 3-(1H-1,3-benzodiazol-1-yl)benzoic acid
- 2-(1H-benzimidazol-1-yl)propanoic acid hydrochloride
Uniqueness
Compared to similar compounds, 3-(1H-benzimidazol-1-yl)-N’-[(E)-(4-bromophenyl)methylidene]propanehydrazide stands out due to the presence of the 4-bromophenyl group and the imine linkage. These structural features contribute to its unique chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the imine group provides a site for reduction and other chemical transformations.
特性
分子式 |
C17H15BrN4O |
|---|---|
分子量 |
371.2 g/mol |
IUPAC名 |
3-(benzimidazol-1-yl)-N-[(E)-(4-bromophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C17H15BrN4O/c18-14-7-5-13(6-8-14)11-20-21-17(23)9-10-22-12-19-15-3-1-2-4-16(15)22/h1-8,11-12H,9-10H2,(H,21,23)/b20-11+ |
InChIキー |
MIIZSBQJODUPFN-RGVLZGJSSA-N |
異性体SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=O)N/N=C/C3=CC=C(C=C3)Br |
正規SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=O)NN=CC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Bromophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11994482.png)
![5-(4-chlorophenyl)-4-{[(E)-(3-phenoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11994497.png)









![4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl (2E)-3-(2-chlorophenyl)-2-propenoate](/img/structure/B11994572.png)


